HematoporphyrinIXdisodiumsalt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

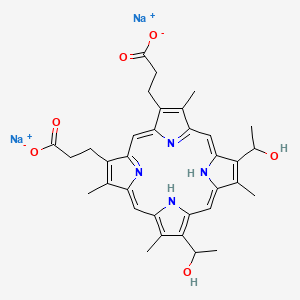

Structure

3D Structure of Parent

Properties

Molecular Formula |

C34H36N4Na2O6 |

|---|---|

Molecular Weight |

642.7 g/mol |

IUPAC Name |

disodium;3-[18-(2-carboxylatoethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate |

InChI |

InChI=1S/C34H38N4O6.2Na/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27;;/h11-14,19-20,37-40H,7-10H2,1-6H3,(H,41,42)(H,43,44);;/q;2*+1/p-2 |

InChI Key |

BFPKGLJYCUYIHO-UHFFFAOYSA-L |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)[O-])C)C(=C3C)CCC(=O)[O-])C(C)O.[Na+].[Na+] |

Origin of Product |

United States |

Historical Context and Significance of Porphyrins in Scientific Inquiry

Porphyrins, a class of deeply colored, aromatic heterocyclic macrocycles, have been fundamental to scientific understanding across chemistry, biology, and medicine. wikipedia.org Their name, derived from the Greek word for purple, reflects their vibrant colors which led to their initial discovery. wikipedia.org The scientific journey of porphyrins began in 1841 when hematoporphyrin (B191378) was first isolated from dried blood by removing iron, marking the birth of the first photosensitizer. nih.gov This initial discovery paved the way for recognizing the central role of porphyrin structures in vital biological processes. numberanalytics.com

Porphyrins are characterized by a unique macrocyclic structure of four pyrrole (B145914) rings linked by methene bridges, a framework that allows them to chelate metal ions. physicalrules.comebsco.com This metal-binding capability is crucial to their biological function. physicalrules.com Two of the most vital porphyrin complexes are heme, an iron-containing porphyrin in hemoglobin responsible for oxygen transport in mammals, and chlorophyll, a magnesium-containing porphyrin essential for photosynthesis in plants. ebsco.com The elucidation of the structures of these molecules in the mid-20th century highlighted the profound significance of porphyrins in biological systems. numberanalytics.com

Early research milestones include the description of hematoporphyrin's fluorescence spectrum in 1867 and its formal naming in 1871 by Felix Hoppe-Seyler. nih.govporphyriafoundation.org The study of porphyrins also led to the understanding of "inborn errors of metabolism," such as the porphyrias, diseases resulting from dysregulation in the heme biosynthetic pathway. physicalrules.com Beyond biology, the discovery of porphyrins in petroleum helped establish the biological origins of fossil fuels. wikipedia.org The inherent photosensitive nature of porphyrins, first noted with the discovery of phototoxicity in the late 19th century, set the stage for their therapeutic applications. nih.govnih.gov

Evolution of Hematoporphyrin Ix Disodium Salt Research Trajectories

The research trajectory of Hematoporphyrin (B191378) IX and its derivatives is intrinsically linked to the development of photodynamic therapy (PDT). Following the initial isolation of hematoporphyrin, its photobiological properties were first studied in mice in 1911. nih.gov A pivotal moment came in 1924 when Policard observed the characteristic red fluorescence of hematoporphyrin in rat sarcomas under UV light, suggesting its potential for tumor visualization. nih.govmdpi.com

In the 1940s, studies confirmed that exogenously administered hematoporphyrin selectively accumulates in neoplastic tissues, lymph nodes, and metastases, enhancing its diagnostic potential. mdpi.comsemanticscholar.org This selective accumulation is partly attributed to the Enhanced Permeability and Retention (EPR) effect in tumor vasculature. patsnap.com

A significant evolution in research occurred with the development of Hematoporphyrin Derivative (HpD). wikipedia.org In the 1960s, researchers at the Mayo Clinic created HpD by treating hematoporphyrin with an acetic-sulfuric acid mixture. nih.govnih.gov This derivative, a complex mixture of porphyrin monomers, dimers, and oligomers, showed enhanced tumor localization and photosensitizing efficacy compared to crude hematoporphyrin. semanticscholar.orgnih.gov HpD became the first-generation photosensitizer used in clinical PDT trials, showing effectiveness against various carcinomas. nih.gov The first application of HpD in PDT was reported in 1966 for treating a recurrent breast tumor. mdpi.com

Further purification of HpD led to the development of Photofrin®, which gained regulatory approval in several countries for treating various cancers starting in the 1990s. nih.gov However, the chemical complexity and prolonged skin photosensitivity associated with first-generation photosensitizers spurred research into new agents. nih.govmdpi.com This led to the development of second-generation photosensitizers, often based on the porphyrin structure, with improved chemical purity, better light absorption properties, and enhanced tissue selectivity. nih.gov The total synthesis of Protoporphyrin IX and its disodium (B8443419) salt has been achieved through novel methods, avoiding animal-derived starting materials and allowing for large-scale production. chimia.ch

Current Research Landscape and Emerging Trends in Hematoporphyrin Ix Disodium Salt Studies

Total Synthesis Approaches for Hematoporphyrin IX and Protoporphyrin IX Disodium Salt

The total synthesis of porphyrins like Hematoporphyrin IX and Protoporphyrin IX has evolved significantly, addressing the limitations of earlier methods that often relied on starting materials from animal sources. chimia.chacs.org

Novel Condensation Strategies (e.g., Alternative to Classical MacDonald Condensation)

A groundbreaking alternative to the classical MacDonald [2+2] condensation has been developed for the total synthesis of Protoporphyrin IX, the precursor to Hematoporphyrin IX. chimia.chnih.gov The traditional MacDonald condensation involves the reaction of a dipyrrylmethane dialdehyde (B1249045) with a dipyrrylmethane, which produces a dihydroporphyrin intermediate that must be oxidized to yield the final porphyrin. chimia.chresearchgate.net

The novel approach involves the acid-catalyzed reaction between a specifically designed unsymmetrical diiodo-dipyrrylmethane and a known dipyrrylmethane. chimia.chacs.org This key coupling step proceeds directly to the porphyrin macrocycle without the need for a subsequent oxidation step, a significant conceptual and practical improvement. chimia.chresearchgate.net The reaction is typically carried out in a mixture of acetic acid, acetic anhydride, and a strong acid catalyst like trifluoromethyl sulfonic acid, achieving excellent yields of the desired porphyrin. chimia.ch

Scalable Synthesis Techniques and Chromatographic Purification Advancements

A major advantage of the novel condensation strategy is its suitability for large-scale production. researchgate.net The methodology has been successfully applied to synthesize Protoporphyrin IX derivatives on a multi-100-gram scale. chimia.chacs.orgacs.org This scalability is crucial for producing the quantities required for clinical and commercial applications.

Furthermore, this modern synthetic route yields a product of high quality that often does not require chromatographic purification. chimia.chacs.orgresearchgate.net This eliminates a significant bottleneck in traditional porphyrin synthesis, reducing production time and the use of large volumes of solvents.

While the synthesis can bypass preparative chromatography, analytical techniques such as high-performance liquid chromatography (HPLC) are essential for quality control. google.comcapes.gov.br Reversed-phase HPLC methods have been developed to effectively separate Protoporphyrin IX, Hematoporphyrin IX, and other related compounds, allowing for purity assessment and analysis of reaction products. nih.gov For more complex mixtures or in the purification of derivatives, fractional column chromatography, including techniques using Sephadex LH-20, remains a viable method for isolating specific components. google.comnih.gov

| Feature | Classical MacDonald Condensation | Novel Diiodo-Dipyrrylmethane Condensation |

|---|---|---|

| Key Reactants | Dipyrrylmethane dialdehyde + Dipyrrylmethane | Unsymmetrical diiodo-dipyrrylmethane + Dipyrrylmethane |

| Intermediate | Dihydroporphyrin (Porphodimethene) | Direct Porphyrin Formation |

| Oxidation Step | Required (e.g., air, DDQ) | Not Required |

| Scalability | Variable | Demonstrated at multi-100g scale acs.org |

| Purification | Often requires chromatography | High purity product, often without chromatography chimia.ch |

Development of Animal Origin Contaminant-Free Preparations

Historically, Protoporphyrin IX was prepared by semi-synthesis from hemin, which is typically isolated from bovine or porcine blood. chimia.chacs.org This approach carries the risk of contamination with impurities of animal origin, a significant concern for medical applications due to potential agents related to transmissible spongiform encephalopathy. chimia.ch To comply with regulatory guidelines, a completely synthetic manufacturing process that avoids animal-derived products is necessary. acs.org

The total synthesis methodology, which starts from simple, commercially available synthetic materials, completely eliminates this risk. chimia.chacs.org By building the porphyrin macrocycle from the ground up, these preparations are inherently free of any contaminants from animal sources, representing a major improvement in the safety and manufacturing of Protoporphyrin IX and its subsequent derivatives like Hematoporphyrin IX disodium salt. nih.govresearchgate.netacs.org

Regiospecific Functionalization and Oligomerization Strategies

Advanced synthetic methods also allow for precise control over the functionalization and oligomerization of the hematoporphyrin scaffold, leading to derivatives with tailored properties.

Synthesis of Ether-Bonded Oligomers of Hematoporphyrin IX

The synthesis of ether-bonded dimers and trimers related to Hematoporphyrin IX has been achieved with high regiospecificity. researchgate.net One effective strategy involves using trifluoroacetates to facilitate the ether bond formation. researchgate.netresearchgate.net This method allows for the creation of oligomers where the porphyrin units are linked via ether bridges, and the resulting diastereoisomers can be separated. researchgate.net

A generalized procedure for preparing a series of hematoporphyrin di-ethers has also been established. nih.gov This method is based on the reaction of a selected alcohol (from methanol (B129727) to hexanol) with the HBr adduct of protoporphyrin. Following the etherification, ester functions are hydrolyzed, and the final ether product is purified by chromatography. nih.gov This allows for the systematic modification of the hydrophobicity of the resulting molecule.

Preparation of Regioisomerically Pure Meso-Substituted Porphyrins

Achieving regioisomeric purity in meso-substituted porphyrins is essential for creating materials with predictable structures and functions. Methodologies have been developed that avoid statistical, low-yield reactions and afford gram quantities of regioisomerically pure porphyrins with predefined substitution patterns. nih.govacs.orgcmu.edu

These rational syntheses are often based on the acid-catalyzed condensation of a dipyrromethane-dicarbinol with a dipyrromethane, followed by oxidation with an agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.govacs.org By carefully selecting the reaction conditions—such as solvent, acid concentration, and temperature—it is possible to achieve the desired condensation without the acid-induced scrambling that leads to a mixture of isomers. nih.govcmu.edu For instance, conducting the reaction with trifluoroacetic acid (TFA) in acetonitrile (B52724) at room temperature for a short duration has been shown to be effective for aryl-substituted dipyrromethanes. acs.org This approach is compatible with a wide range of functional groups, enabling the synthesis of complex porphyrins with up to four different meso-substituents (A, B, C, D type). nih.govcmu.edu

Synthesis of Structurally Modified Hematoporphyrin IX Derivatives

Hematoporphyrin IX in its free base or disodium salt form can be prone to instability. medchemexpress.com To enhance stability for research and other applications, it is often converted into a more stable salt form, such as Hematoporphyrin Dihydrochloride. medchemexpress.commdpi.com This conversion is a standard acid-base chemical reaction.

The process involves treating an aqueous solution of Hematoporphyrin IX disodium salt with a strong acid, typically hydrochloric acid (HCl). The two sodium carboxylate groups on the propionic acid side chains are protonated to form carboxylic acids. Concurrently, two of the basic pyrrole (B145914) nitrogen atoms within the porphyrin core are protonated, forming a dicationic species that is balanced by two chloride counter-ions. The resulting Hematoporphyrin Dihydrochloride is a stable, crystalline solid that is often preferred for its improved handling and storage characteristics while retaining the essential biological and photosensitizing properties of the parent compound. biosynth.commedchemexpress.com This stable salt is utilized as a photodynamic therapy agent, functioning through preferential accumulation in tumor tissues and subsequent activation by light to produce cytotoxic reactive oxygen species (ROS). biosynth.com

Altering the polarity of Hematoporphyrin IX is a key strategy for modifying its biological uptake and efficacy. The synthesis of di-ethers at the two 1-hydroxyethyl groups is a primary method for achieving this. A generalized procedure for preparing a series of hematoporphyrin di-ethers, ranging from methyl to hexyl, involves reacting the HBr adduct of protoporphyrin with a selected alcohol (carbinol). nih.gov This is followed by the hydrolysis of any ester functions and subsequent chromatographic purification to yield the desired di-ether. nih.gov

Another method involves the direct dehydration of hematoporphyrin to form dihematoporphyrin ether (DHE) by lowering the pH of the solution. google.com More advanced techniques include the synthesis of PEGylated hematoporphyrin derivatives, where polyethylene (B3416737) glycol (PEG) chains are attached via ether linkages to improve water solubility and modify pharmacokinetic profiles. Current time information in Bangalore, IN.

The key outcome of these etherifications is the tuning of the molecule's lipophilicity. As shown in the table below, increasing the length of the alkyl chain in the ether group systematically increases the hydrophobicity of the derivative. nih.gov This property is critical, as studies have shown that more hydrophobic ethers can be highly efficient photosensitizers. nih.gov

| Ether Derivative | Alkyl Group | Effect on Polarity | Key Synthetic Feature |

|---|---|---|---|

| Hematoporphyrin dimethyl ether | Methyl (-CH₃) | Increased lipophilicity vs. Hematoporphyrin | Reaction with methanol |

| Hematoporphyrin diethyl ether | Ethyl (-C₂H₅) | Higher lipophilicity than methyl ether | Reaction with ethanol |

| Hematoporphyrin dihexyl ether | Hexyl (-C₆H₁₃) | Significantly increased lipophilicity | Reaction with hexanol |

| PEGylated Hematoporphyrin ether | Polyethylene Glycol | Increased hydrophilicity (water solubility) | Attachment of PEG chains to a brominated derivative |

The synthesis of unsymmetrically substituted porphyrins is crucial for developing multifunctional agents where different parts of the molecule perform distinct roles. Classical condensation methods often produce a mixture of isomers that are difficult to separate. Modern synthetic strategies offer more control, enabling the creation of specific, unsymmetrical porphyrin derivatives.

A conceptually new approach bypasses the classical MacDonald condensation, allowing for the large-scale synthesis of unsymmetrical protoporphyrin IX derivatives without requiring an oxidizing agent or chromatographic purification. researchgate.netnih.gov The key step is the reaction of an unsymmetrical diiodo-dipyrrylmethane with a second, known dipyrrylmethane unit. researchgate.netnih.gov This method provides a direct route to the porphyrin macrocycle and is well-suited for producing derivatives in high quality, free from contaminants of animal origin. researchgate.netnih.gov This methodology has been successfully applied to the multi-100-gram scale total synthesis of Protoporphyrin IX and its disodium salt. nih.gov

An example of an important unsymmetrical derivative is Hematoporphyrin Monomethyl Ether (HMME), which contains two different asymmetric carboxyl groups and is used as a second-generation photosensitizer. nih.gov The ability to selectively modify one side of the porphyrin molecule while leaving the other side available for other functionalities is a significant advancement in the design of targeted therapeutic and diagnostic agents.

Moving beyond traditional chemical synthesis, cell-free metabolic engineering (CFME) has emerged as a powerful platform for producing complex biomolecules like Protoporphyrin IX, the immediate precursor to heme and hematoporphyrin. nih.govnih.gov This approach avoids the challenges of in-vivo production, such as limited titers, long production times, difficult purification, and cellular toxicity. nih.gov

A cell-free system has been constructed to produce Protoporphyrin IX (PPIX) using crude extracts from E. coli. nih.gov The system reconstitutes the C4 biosynthetic pathway for PPIX by combining extracts from different E. coli strains, each engineered to overexpress one of the required enzymes. nih.govnih.gov

The key enzymes in the reconstituted pathway are listed below:

| Enzyme Abbreviation | Enzyme Name | Function in Pathway |

|---|---|---|

| HemA | Glutamyl-tRNA reductase | Initiates the C5 pathway (related to C4) |

| HemL | Glutamate-1-semialdehyde aminotransferase | Forms ALA |

| HemB | ALA dehydratase | Condenses two ALA molecules to form porphobilinogen (B132115) (PBG) |

| HemC | PBG deaminase | Polymerizes four PBG molecules |

| HemD | Uroporphyrinogen-III synthase | Cyclizes the linear tetrapyrrole to uroporphyrinogen III |

| HemE | Uroporphyrinogen decarboxylase | Decarboxylates uroporphyrinogen III |

| HemF | Coproporphyrinogen-III oxidase | Oxidizes coproporphyrinogen III |

| HemG | Protoporphyrinogen oxidase | Forms the final Protoporphyrin IX macrocycle |

Note: The table lists enzymes involved in the broader heme synthesis pathway, which are harnessed for cell-free production of PPIX.

By optimizing buffer conditions and substrate mixtures using high-throughput screening, these cell-free reactions have successfully produced 0.109 mg/mL of porphyrins. nih.gov This bio-production platform represents a significant step towards the scalable and efficient manufacturing of complex biomolecules like PPIX. nih.govnih.gov

Metalloporphyrin Complexes of Hematoporphyrin IX

The synthesis of metalloporphyrin complexes introduces new functionalities to the hematoporphyrin scaffold. The interaction of Palladium(II) salts with Hematoporphyrin IX has been investigated to create novel therapeutic agents. Research shows that the reaction of an initial Palladium(II) compound, such as [PdCl₄]²⁻, with Hematoporphyrin IX in an alkaline aqueous medium under aerobic conditions is not a simple coordination. mdpi.comnih.gov Instead, the process involves a redox reaction alongside complexation, leading to the formation of stable and paramagnetic Palladium(III) complexes. mdpi.comnih.gov

Two distinct Pd(III) coordination compounds have been synthesized and characterized from this reaction:

A dinuclear complex : [PdIII₂(Hp-3H)Cl₃(H₂O)₅]·2PdCl₂. In this structure, one Pd(III) ion coordinates to the deprotonated carboxylate groups of the propionic acid side chains, while a second Pd(III) ion binds to two adjacent pyrrole nitrogen atoms on the porphyrin ring. nih.gov

A mononuclear complex : [PdIII(Hp-2H)Cl(H₂O)]·H₂O. Here, the Pd(III) ion is incorporated directly into the porphyrin core, coordinating with the four pyrrole nitrogen atoms. nih.gov

The synthesis starts by dissolving Hematoporphyrin IX in an aqueous KOH solution, followed by the addition of the Pd(II) salt. mdpi.com The reaction proceeds in an alkaline environment (pH 11.2-11.5), and the formation of the Pd(III) species is a key feature of the process. mdpi.comnih.gov These resulting paramagnetic complexes have distorted octahedral geometries and have been characterized using spectroscopic and magnetic methods. nih.gov

Synthesis of Other Metal Complexes (e.g., Gallium, Zinc)

The synthesis of metalloporphyrins from Hematoporphyrin IX involves the insertion of a metal ion into the center of the porphyrin macrocycle. This process, known as metallation, typically involves reacting the free-base porphyrin with a salt of the desired metal in an appropriate solvent. The specific conditions, such as solvent, temperature, and reaction time, are optimized to ensure efficient and clean conversion to the metalloporphyrin complex.

Gallium (Ga) Complexes: Gallium(III) hematoporphyrin IX has been synthesized for various applications, including as an antimicrobial agent that mimics heme. google.comresearchgate.netfrontiersin.org The synthesis generally follows established protocols for metallating porphyrins. researchgate.net An improved synthesis for the closely related Gallium(III) protoporphyrin IX (Ga-PPIX) involves reacting the porphyrin with a gallium salt, such as gallium(III) chloride (GaCl₃). researchgate.net The reaction can be monitored spectroscopically to confirm the insertion of the gallium ion. google.com The resulting Gallium(III) hematoporphyrin IX is noted for having hydroxymethyl groups in place of the vinyl groups found in protoporphyrin IX. google.com Different axial ligands, such as chloride or hydroxide, can be coordinated to the central gallium ion depending on the reaction and purification conditions. researchgate.net

Zinc (Zn) Complexes: The chelation of zinc by porphyrins is a well-documented process. nih.gov The synthesis of Zinc(II) hematoporphyrin IX can be achieved by reacting Hematoporphyrin IX with a suitable zinc salt, such as zinc acetate (B1210297). The kinetics of zinc ion incorporation into hematoporphyrin IX have been studied in basic aqueous solutions. acs.org The formation of the stable zinc complex is the basis for its use in applications like potentiometric sensors for zinc ions. researchgate.net The synthesis of related zinc protoporphyrin IX derivatives often involves metallation with zinc salts to yield products with high quantum yields of singlet oxygen, which is relevant for photodynamic applications. nih.gov

The general methodology for synthesizing these metal complexes is summarized in the table below.

| Metal Ion | Typical Metal Precursor | General Reaction Conditions | Resulting Complex (Example) |

|---|---|---|---|

| Gallium(III) | Gallium(III) chloride (GaCl₃) | Reaction in a suitable solvent like methanol or DMF, often with heating. | Gallium(III) Hematoporphyrin IX Chloride |

| Zinc(II) | Zinc(II) acetate (Zn(CH₃COO)₂) | Reaction in a solvent such as DMF or a basic aqueous solution. | Zinc(II) Hematoporphyrin IX |

Functional Metalloporphyrin Conjugates with Targeting Vectors

To enhance the specificity of metalloporphyrins for desired biological targets, such as tumor cells, they can be chemically linked to targeting vectors. These vectors are molecules that recognize and bind to specific receptors or markers that are overexpressed on the surface of target cells. This strategy aims to increase the local concentration of the metalloporphyrin at the site of action, thereby improving efficacy and reducing off-target effects.

The conjugation process involves modifying the porphyrin structure, typically at its peripheral substituent groups, to introduce a reactive functional group (e.g., carboxylic acid, amine) that can be coupled to the targeting vector. acs.orgnih.gov

Peptide-Based Targeting: Peptides that bind to specific cell surface receptors are widely used as targeting vectors.

Bombesin (B8815690) Analogues: Fragments of bombesin have been conjugated to porphyrins to target the gastrin-releasing peptide receptor (GRPR), which is overexpressed in several types of cancer, including prostate cancer. acs.org

RGD Motif: Peptides containing the arginine-glycine-aspartic acid (RGD) sequence are used to target integrin receptors, which are crucial in tumor angiogenesis and metastasis. nih.govacs.org Porphyrin-nitrilotriacetic acid (NTA) dyads have been designed for coupling with RGD-containing peptides. nih.govacs.org

Cell-Penetrating Peptides (CPPs): These short amino acid sequences can traverse the cell membrane and facilitate the intracellular delivery of conjugated cargo, such as metalloporphyrins. acs.org

Oligonucleotide Conjugates: Artificial chemical nucleases have been created by covalently attaching metalloporphyrins to synthetic oligonucleotides. rsc.org These conjugates are designed to bind to a complementary DNA or RNA sequence in a target cell, bringing the metalloporphyrin into close proximity to cleave the nucleic acid. rsc.org The attachment is often made at a specific position on the oligonucleotide, such as the 2'-position of a cytidine (B196190) residue or the 5'-end, using an aminoalkyl linker. rsc.org

Small Molecule and Other Vectors:

Biotin (B1667282): Biotin (Vitamin B7) is another effective targeting ligand because many cancer cell lines overexpress biotin receptors to sustain their rapid proliferation. mdpi.com Biotinylated chlorins (porphyrin derivatives) and their metal complexes have been synthesized to target these receptors. mdpi.com

Antibodies: Conjugation of porphyrins to monoclonal antibodies that recognize tumor-specific antigens is a powerful strategy for targeted delivery. acs.org

His-Tag Binding: Porphyrin-phospholipid conjugates containing cobalt can irreversibly bind to polyhistidine-tagged (His-tagged) peptides or proteins. nih.govacs.org This allows for the functionalization of liposomes with targeting peptides without disrupting the vesicle's integrity. nih.gov

The table below summarizes various targeting vectors and their corresponding cellular targets.

| Targeting Vector | Cellular Target/Receptor | Example Application | Reference |

|---|---|---|---|

| Bombesin Peptide Fragments | Gastrin Releasing Peptide Receptor (GRPR) | Targeting prostate cancer cells | acs.org |

| RGD Peptides | Integrin Receptors (e.g., αvβ3) | Targeting tumor vasculature and metastatic cells | nih.govacs.org |

| Biotin (Vitamin B7) | Biotin Receptors | Targeting various cancer cells (colon, breast, lung, etc.) | mdpi.com |

| Oligonucleotides | Specific DNA/RNA sequences | Artificial nuclease for gene targeting | rsc.org |

| His-tagged Peptides | Cobalt-Porphyrin Liposomes | Functionalizing liposomes for tumor homing | nih.govacs.org |

| Antibodies | Tumor-Specific Antigens | Highly specific tumor cell targeting | acs.org |

Photobiological Action Mechanisms of Hematoporphyrin IX

Upon absorption of light, Hematoporphyrin IX (Hp) is transformed into an excited singlet state, which can then transition to a longer-lived triplet state. This excited triplet state is the primary initiator of two distinct types of photoreactions that lead to cellular damage. These pathways, known as Type I and Type II, involve the generation of different reactive oxygen species (ROS).

Type I Photoreactions: Reactive Oxygen Species Generation (e.g., Superoxide (B77818) and Peroxide Anions)

The Type I mechanism involves electron or hydrogen transfer reactions between the excited triplet state of Hematoporphyrin IX and a substrate molecule, often cellular components or molecular oxygen. This process results in the formation of radical ions. When molecular oxygen is the substrate, this transfer produces the superoxide anion radical (O₂•⁻).

Subsequent reactions can lead to the formation of other reactive oxygen species. For instance, the dismutation of superoxide can yield hydrogen peroxide (H₂O₂), which can, in turn, participate in Fenton-like reactions to generate the highly reactive hydroxyl radical (•OH). nih.gov Studies have confirmed that photosensitization of tumor cells with hematoporphyrin derivatives leads to the formation of significant amounts of hydrogen peroxide, superoxide, and hydroxyl radicals. nih.gov Research has also indicated that in cutaneous photosensitization mediated by hematoporphyrin derivatives, the generation of superoxide anions can occur through the activation of the xanthine (B1682287) oxidase pathway. nih.gov This activation may be triggered by an influx of calcium ions, which converts xanthine dehydrogenase into the superoxide-producing xanthine oxidase. nih.gov Furthermore, photoexcited hematoporphyrin derivatives have been shown to generate protein peroxides, a process in which superoxide, H₂O₂, and •OH are implicated. nih.govresearchgate.net

Type II Photoreactions: Singlet Oxygen Generation and Quantum Yield Assessment

The Type II mechanism is often considered the dominant pathway in photodynamic therapy. It involves the transfer of energy from the excited triplet state of Hematoporphyrin IX directly to ground-state molecular oxygen (³O₂). This energy transfer excites the oxygen molecule to its highly reactive singlet state (¹O₂).

The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of a singlet oxygen molecule. The quantum yield is highly dependent on the molecular environment of the photosensitizer. For monomeric, or unassociated, forms of hematoporphyrin derivatives, the quantum yield of singlet oxygen production is relatively high. For example, in methanol, where the sensitizer (B1316253) remains unassociated, a quantum yield of 0.64 has been measured. nih.gov However, in aqueous solutions where hematoporphyrin can form aggregates (dimers or oligomers), the quantum yield decreases significantly. nih.gov This is because the aggregated forms have different de-excitation pathways that are less efficient at producing singlet oxygen. Studies have quantitatively described this in terms of a monomer-dimer equilibrium, with quantum yields of 0.64 for monomers and a much lower 0.11 for dimers in an aqueous environment. nih.gov

Table 1: Singlet Oxygen Quantum Yields (ΦΔ) of Hematoporphyrin Derivatives

| Compound Form | Solvent/Environment | Quantum Yield (ΦΔ) |

| Monomeric HpD | Methanol | 0.64 nih.gov |

| Monomeric HpD | Water (pH 7.4) | 0.64 nih.gov |

| Dimeric HpD | Water (pH 7.4) | 0.11 nih.gov |

| HiPorfin | Dimethylformamide (DMF) | 0.61 ± 0.03 researchgate.net |

| Hematoporphyrin Monomethyl Ether | Dimethylformamide (DMF) | 0.60 ± 0.02 researchgate.net |

| Photocarcinorin | Dimethylformamide (DMF) | 0.59 ± 0.03 researchgate.net |

Photobleaching Dynamics and Photoproduct Formation

Photobleaching is the light-induced destruction of a photosensitizer, leading to a loss of its ability to absorb light and, consequently, a reduction in its photosensitizing activity. For Hematoporphyrin IX, illumination triggers both photodegradation and the formation of stable photoproducts. nih.gov The primary photodegradation process is thought to involve the opening of the porphyrin ring. nih.gov

Simultaneously, new molecules, or photoproducts, are formed. A significant photoproduct of hematoporphyrin absorbs light around 640 nm and is suggested to be a chlorin-type molecule. nih.gov The formation of this "photoproduct 640" is highly dependent on the aggregation state of the porphyrin and the pH of the medium, with its formation increasing in neutral to alkaline solutions. nih.gov Porphyrins tend to be more photostable at a pH below 5. nih.gov It is proposed that this photoproduct is formed predominantly from porphyrin aggregates where photo-oxidation and photoreduction processes compete. nih.gov High-intensity laser flash photolysis studies have also shown that biophotonic processes can lead to the generation of photoproducts through reactions with hydroxyl radicals. nih.gov

Sonodynamic Action Mechanisms of Protoporphyrin IX Disodium Salt

Sonodynamic therapy (SDT) utilizes the synergistic action of a sensitizing chemical, known as a sonosensitizer, and low-intensity ultrasound. Protoporphyrin IX disodium salt, a related porphyrin, has been investigated for its efficacy as a sonosensitizer. nih.govnih.gov

Ultrasound-Induced Reactive Oxygen Species Production

The mechanism of SDT is believed to involve acoustic cavitation: the formation, growth, and implosion of microbubbles in the fluid due to the pressure fluctuations of the ultrasound waves. The collapse of these bubbles generates transient hot spots with extreme temperatures and pressures, leading to the pyrolysis of water and the generation of reactive oxygen species, most notably hydroxyl radicals (•OH). nih.gov

Studies have shown that the decomposition of Protoporphyrin IX by ultrasound is significantly correlated with cavitation activities and is dependent on the generation of hydroxyl radicals. nih.gov The presence of Protoporphyrin IX can enhance the cytotoxic effects of ultrasound by augmenting the production of these reactive species. nih.govnih.gov While Protoporphyrin IX alone shows no cytotoxicity, its presence during ultrasonic irradiation significantly increases cell damage. nih.govnih.gov This enhancement can be inhibited by histidine, which is a known scavenger of singlet oxygen and hydroxyl radicals, indicating the involvement of these sonochemically generated species. nih.gov

Sonochemical Mechanisms and Associated Cellular Damage

The reactive oxygen species generated during the sonodynamic activation of Protoporphyrin IX induce significant cellular damage. One of the key mechanisms is lipid peroxidation, where ROS attack the lipids in cell membranes, leading to a loss of membrane integrity. nih.gov Investigations have confirmed the participation of lipid peroxidation products in the sonodynamically-induced cell damage process. nih.gov

Cellular and Intracellular Localization Pathways

The efficacy of Hematoporphyrin IX and its derivatives as photosensitizing agents is fundamentally linked to their ability to traverse cellular barriers and accumulate in specific subcellular compartments. The journey from the extracellular environment to critical intracellular targets involves a complex interplay of passive diffusion, active transport mechanisms, and interactions with cellular components.

Membrane Partitioning Mechanisms and Influence of Membrane Properties

The initial interaction of Hematoporphyrin IX disodium salt with a cell occurs at the plasma membrane. The process of partitioning into the lipid bilayer is a critical first step for cellular entry and is significantly influenced by both the properties of the compound and the composition of the membrane itself.

Molecular dynamics simulations using a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) bilayer as a model for a protein-free cell membrane have provided detailed insights into this interaction. nih.gov These studies reveal that the dianionic form of hematoporphyrin (Hp(2-)), which is relevant for the disodium salt, has a lower affinity for entering the membrane compared to its neutral form. nih.gov When it does partition, the molecule tends to reside within the phospholipid headgroup region, near the carbonyl groups of the POPC acyl chains. nih.gov In the aqueous phase, these dianionic molecules can form stable dimers, which may also affect their membrane interaction dynamics. nih.gov

The composition of the membrane, particularly the presence of cholesterol, plays a significant role in modulating the distribution of porphyrins. Spectroscopic studies on liposomal membranes have been used to determine the effective binding constants of hematoporphyrin derivatives (HPD). The structure and physical properties of a photosensitizer are key determinants of its ability to partition into a membrane. nih.gov This partitioning behavior, often quantified as a partition coefficient (Kp), is considered an important factor in photodynamic efficacy. nih.gov Porphyrins that show a greater tendency to partition into phosphocholine (B91661) bilayer membranes generally demonstrate greater lytic efficacy upon photoactivation. nih.gov

Table 1: Influence of Membrane Composition on Hematoporphyrin Derivative (HPD) Binding

| Liposome Composition | Effective Binding Constant of HPD [(mg/ml)⁻¹] | Source |

|---|---|---|

| Phosphatidylcholine (PC) | 12.2 ± 0.3 | nih.gov |

| PC/Cholesterol (50% w/w) | 6.7 ± 0.9 | nih.gov |

Role of Lipoprotein Complexes and Receptor-Mediated Endocytosis in Uptake

While passive diffusion across the membrane occurs, a significant pathway for the cellular uptake of porphyrins involves transport by lipoprotein complexes. Due to their hydrophobic nature, many porphyrins bind to serum proteins, particularly low-density lipoproteins (LDL) and high-density lipoproteins (HDL), for transport in the bloodstream. This association facilitates a more specific and efficient uptake mechanism into cells, especially cancer cells which often overexpress LDL receptors. nih.gov

The process is a classic example of receptor-mediated endocytosis. nih.govpharmgkb.org The LDL receptor, present on the cell surface, specifically recognizes apolipoproteins such as Apo B-100 on the LDL particle. nih.gov This recognition triggers the internalization of the entire LDL-porphyrin complex. The plasma membrane invaginates at specialized regions known as coated pits, which are lined with the protein clathrin, to form endocytic vesicles that carry the complex into the cell. nih.gov Once inside, the vesicle delivers its contents to lysosomes, where the lipoprotein is degraded, releasing the cholesterol and the associated porphyrin molecules into the cytoplasm. nih.gov This receptor-mediated pathway is a crucial contributor to the preferential accumulation of porphyrins in malignant tissues.

Intracellular Compartmentalization and Organellar Targeting (e.g., Mitochondrial Accumulation)

Following entry into the cytoplasm, Hematoporphyrin IX disodium salt does not distribute uniformly. Instead, it shows a pronounced tendency to localize in specific subcellular compartments, with mitochondria being a primary target. nih.govnih.gov Subcellular fractionation and fluorescence microscopy studies have identified both the mitochondria and the nuclear membrane as key sites of accumulation for hematoporphyrin derivatives. nih.gov

The affinity for mitochondria is significant, as demonstrated by studies with isolated mitochondria which readily take up hematoporphyrin. nih.gov The mechanism for this transport into the mitochondrial matrix is an active area of research. Evidence suggests that porphyrins may utilize existing transport systems. One such proposed mechanism involves the 2-oxoglutarate carrier (OGC), a mitochondrial transporter for 2-oxoglutarate. researchgate.net Studies have shown that various porphyrin derivatives, including protoporphyrin IX, can competitively inhibit the uptake of 2-oxoglutarate into mitochondria, and the mitochondrial accumulation of these porphyrins is inhibited by OGC inhibitors. researchgate.net This suggests that porphyrins may be recognized and transported by OGC. researchgate.net The inherent level of protoporphyrin IX in cells has been shown to correlate positively with the mitochondrial content of the cell, further strengthening the link between porphyrins and this organelle. nih.gov

Factors Influencing Cellular Uptake and Retention

Table 2: Key Factors Modulating Cellular Uptake and Retention of Hematoporphyrin IX

| Factor | Description of Influence | Source |

|---|---|---|

| Aggregation State | In aqueous solutions, dianionic hematoporphyrin can form stable dimers, which can influence its interaction with and transport across the cell membrane. | nih.gov |

| pH and Charge | The charge state of the molecule is critical. The dianionic form (Hp²⁻) has a lower affinity for direct membrane partitioning compared to the neutral form. | nih.gov |

| Membrane Composition | The presence of cholesterol in the membrane alters its fluidity and organization, which in turn modulates the distribution and binding of porphyrins. | nih.gov |

| Serum Components | Binding to serum proteins, such as lipoproteins, facilitates receptor-mediated endocytosis but can reduce the concentration of free drug available for passive diffusion. Uptake is often higher in serum-free media. | mdpi.com |

| External Concentration | Uptake is dependent on the extracellular concentration of the porphyrin. For some uptake mechanisms, such as into isolated mitochondria, the process can become saturated at higher concentrations. | nih.gov |

Cellular Response and Cell Death Modalities Induced by Hematoporphyrin IX Derivatives

Once localized within the cell, particularly in or near sensitive organelles like mitochondria, Hematoporphyrin IX can be activated by light to generate reactive oxygen species (ROS). This oxidative stress initiates a cascade of signaling events that culminate in cell death, primarily through apoptosis.

Apoptosis Induction Mechanisms (e.g., Caspase Activation, Mitochondrial Membrane Potential Disruption)

The primary mechanism of cell death induced by photoactivated Hematoporphyrin IX is mitochondria-dependent apoptosis, also known as the intrinsic pathway. medchemexpress.comnih.gov This pathway is characterized by a series of well-defined molecular events centered around mitochondrial integrity.

Mitochondrial Disruption: The process is initiated by ROS-induced damage to the mitochondria. A key event is the disruption of the mitochondrial membrane potential (ΔΨm). medchemexpress.com This depolarization of the inner mitochondrial membrane is a critical early step in the apoptotic cascade.

Cytochrome c Release: The loss of membrane integrity leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. The most notable of these is cytochrome c. nih.gov

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1). This binding, in the presence of ATP, triggers the assembly of a large protein complex called the apoptosome. The apoptosome then recruits and activates procaspase-9, the key initiator caspase of the intrinsic pathway. nih.gov The activation of caspase-9 does not require cleavage but is stimulated by dimerization within the apoptosome complex. nih.gov

Executioner Caspase Cascade: Activated caspase-9 then cleaves and activates downstream executioner caspases, such as procaspase-3, into their active forms. nih.gov These executioner caspases are responsible for the systematic dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis, including cell shrinkage, DNA fragmentation, and the formation of apoptotic bodies. medchemexpress.com Furthermore, a feedback amplification loop exists where activated caspases can cleave other cellular components, such as anti-apoptotic Bcl-2 family proteins, leading to further mitochondrial damage and amplifying the apoptotic signal. nih.gov

This entire process, from the reduction in Bcl-2 protein levels to the decrease in procaspase-9 and procaspase-3, and the release of cytochrome c, has been observed in cells undergoing apoptosis induced by photosensitizers, confirming the central role of the mitochondrial pathway. nih.gov

Necrotic Cell Death Pathways

The induction of necrosis by Hematoporphyrin IX disodium salt-mediated PDT is largely attributed to the extensive cellular damage caused by the generation of reactive oxygen species (ROS) upon photoactivation. patsnap.com One of the primary mechanisms leading to necrotic cell death is the destruction of the tumor's microvasculature. Following PDT, the subendothelial zone of the tumor capillary walls is rapidly destroyed, leading to vascular shutdown, hypoxia, and subsequent tumor tissue necrosis. This indirect mechanism of tumor eradication is a key feature of PDT with this class of photosensitizers.

While the term necrosis is broadly used, investigations into specific, genetically controlled necrotic pathways, such as necroptosis, in the context of Hematoporphyrin IX disodium salt are ongoing. Necroptosis is a form of regulated necrosis that is dependent on the kinase activities of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and the executioner protein Mixed Lineage Kinase Domain-Like (MLKL). nih.govresearchgate.net While some studies have linked other photosensitizers to the induction of necroptosis, direct evidence detailing the activation of the RIPK1/RIPK3/MLKL axis by Hematoporphyrin IX disodium salt-PDT remains an area of active research. The inflammatory nature of necroptosis, driven by the release of damage-associated molecular patterns (DAMPs), aligns with the observed inflammatory response following PDT, suggesting a potential role for this pathway. nih.gov

Table 1: Key Factors in Hematoporphyrin IX Disodium Salt-Induced Necrotic Cell Death

| Factor | Role in Necrosis | Research Finding |

| Reactive Oxygen Species (ROS) | Primary mediators of cellular damage leading to necrosis. | Generated upon photoactivation of Hematoporphyrin IX disodium salt, causing widespread damage to cellular components. patsnap.com |

| Tumor Microvasculature | Destruction leads to ischemic necrosis of the tumor. | PDT with hematoporphyrin derivatives causes rapid destruction of the subendothelial zone of tumor capillaries. |

| RIPK1/RIPK3/MLKL Pathway | Core machinery of necroptosis, a form of regulated necrosis. | While a key pathway in necroptosis, its direct activation by Hematoporphyrin IX disodium salt-PDT is not yet fully established. nih.govresearchgate.net |

| Damage-Associated Molecular Patterns (DAMPs) | Released from necrotic cells, triggering inflammation. | The inflammatory response observed post-PDT is consistent with the release of DAMPs from necrotic cells. nih.gov |

Autophagy-Related Processes in Cell Death

Autophagy, a cellular process of self-digestion of cytoplasmic components, plays a complex and often dual role in the response of cancer cells to Hematoporphyrin IX disodium salt-mediated photodynamic therapy. This process can act as a pro-survival mechanism, helping cells to cope with the stress induced by PDT, or it can contribute to cell death. nih.gov

The induction of autophagy by Hematoporphyrin IX disodium salt-PDT is often linked to the inhibition of the PI3K/AKT/mTOR signaling pathway. nih.gov This pathway is a central regulator of cell growth and proliferation, and its downregulation is a known trigger for the initiation of autophagy. The autophagic process involves the formation of double-membraned vesicles called autophagosomes, which engulf cellular cargo and fuse with lysosomes for degradation. A key protein in this process is Microtubule-associated protein 1A/1B-light chain 3 (LC3), which is converted from its cytosolic form (LC3-I) to its lipidated form (LC3-II) upon autophagy induction and is recruited to the autophagosome membrane. nih.gov

Interestingly, studies have shown that while Hematoporphyrin IX disodium salt-PDT initiates autophagy, it may also impair the final stages of the process, leading to a blockade of autophagic flux. This is suggested by the accumulation of p62, a protein that is normally degraded during autophagy. nih.gov The accumulation of p62 indicates that while autophagosomes are being formed, their fusion with lysosomes and the subsequent degradation of their contents are inhibited. This disruption of the autophagic process can shift its role from a survival mechanism to a contributor to cell death.

The transmembrane autophagy protein ATG9 plays a crucial role in regulating lysosome biogenesis and integrity, which is essential for the completion of the autophagic process. nih.gov The precise interplay between Hematoporphyrin IX disodium salt-PDT and the core autophagy machinery, including the full spectrum of ATG proteins, determines the ultimate fate of the cell.

Table 2: Autophagy-Related Findings in Hematoporphyrin IX Disodium Salt-PDT

| Process/Protein | Role/Observation | Research Finding |

| PI3K/AKT/mTOR Pathway | Inhibition triggers autophagy. | Downregulation of this pathway is observed following HpD-PDT. nih.gov |

| LC3 Conversion (LC3-I to LC3-II) | A marker of autophagosome formation. | Increased conversion indicates the initiation of autophagy. nih.gov |

| p62 Accumulation | Suggests a blockade of autophagic flux. | Accumulation of p62 has been observed, pointing to impaired autophagic degradation. nih.gov |

| ATG9 | Regulates lysosome function and integrity. | Essential for the completion of the autophagic process. nih.gov |

Oxidative Stress Responses and Lipid Peroxidation

The primary mechanism of action of Hematoporphyrin IX disodium salt in photodynamic therapy is the generation of reactive oxygen species (ROS) upon light activation. patsnap.comontosight.ai These highly reactive molecules, particularly singlet oxygen, induce significant oxidative stress within the target cells, leading to widespread damage to cellular macromolecules, including lipids.

A major consequence of this oxidative stress is lipid peroxidation, a chain reaction that degrades lipids in cell membranes, leading to loss of membrane integrity and function. This process results in the formation of lipid hydroperoxides as primary products. The extent of lipid peroxidation is a critical determinant of cell fate following PDT.

Further degradation of lipid hydroperoxides leads to the formation of various reactive aldehydes, including malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE). nih.govnih.gov These aldehydes are not only markers of oxidative damage but are also bioactive molecules that can propagate cellular injury. They can form adducts with proteins and DNA, leading to enzyme inactivation and genotoxicity. imrpress.commdpi.com 4-HNE, in particular, is a highly toxic product of lipid peroxidation and is involved in various pathological processes. mdpi.com

Cells possess antioxidant defense systems to counteract oxidative stress. One such key enzyme is glutathione (B108866) peroxidase, which can detoxify lipid hydroperoxides. The efficiency of this protective mechanism can influence the sensitivity of cells to Hematoporphyrin IX disodium salt-mediated PDT.

Table 3: Key Molecules in Oxidative Stress and Lipid Peroxidation

| Molecule | Role/Function | Research Finding |

| Singlet Oxygen | A highly reactive ROS that initiates lipid peroxidation. | The primary cytotoxic agent generated by photoactivated Hematoporphyrin IX disodium salt. ontosight.ai |

| Lipid Hydroperoxides | Primary products of lipid peroxidation. | Accumulate in cell membranes following PDT, leading to membrane damage. |

| Malondialdehyde (MDA) | A secondary product of lipid peroxidation and a marker of oxidative stress. | Formed as a result of the degradation of polyunsaturated fatty acids. nih.govnih.gov |

| 4-Hydroxynonenal (4-HNE) | A highly toxic aldehyde product of lipid peroxidation. | Reacts with cellular macromolecules, causing further damage and dysfunction. imrpress.commdpi.com |

| Glutathione Peroxidase | An antioxidant enzyme that detoxifies lipid hydroperoxides. | Plays a protective role against PDT-induced oxidative damage. |

Molecular Interactions and Biochemical Pathways of Hematoporphyrin Ix Disodium Salt

Interactions with Biomolecules

Hematoporphyrin (B191378) IX disodium (B8443419) salt interacts with a range of biomolecules, which is fundamental to its biological effects. These interactions are often dictated by the physicochemical properties of the porphyrin, including its hydrophobicity, charge, and ability to participate in π-π stacking.

Binding to Heme-Binding Proteins

Hematoporphyrin IX and its derivatives are known to interact with heme-binding proteins such as hemoglobin and myoglobin. nih.gov The binding of these porphyrins can induce conformational changes in the proteins and lead to the release of heme-bound oxygen from oxyproteins. nih.govresearchgate.net The state of aggregation of the porphyrin influences the extent and nature of these interactions. nih.gov Furthermore, the complexation of porphyrins with these proteins can enhance their peroxidase activities. nih.govresearchgate.net

Human serum albumin (HSA) and bovine serum albumin (BSA) are crucial transport proteins for hematoporphyrin in the bloodstream. core.ac.uktermedia.pl Spectroscopic studies have been employed to investigate the binding of hematoporphyrin to these albumins. core.ac.uk The binding to albumin not only facilitates its transport but also protects the porphyrin from oxidation and reduces its toxicity. termedia.pl Fluorescence quenching techniques have identified binding sites for hematoporphyrin within the tertiary structure of HSA, specifically in subdomain IIA, with possible interactions also occurring in subdomain I. core.ac.uk The binding involves both tryptophanyl and tyrosyl residues and is associated with a decrease in the polarity of the binding sites, suggesting the formation of hydrogen bonds. core.ac.uk

| Parameter | Hematoporphyrin-HSA | Hematoporphyrin-BSA | Reference |

| Binding Site Location | Subdomain IIA, possible interaction in Subdomain I | Interaction near Trp135 | core.ac.uk |

| Interacting Residues | Tryptophanyl and Tyrosyl | Tryptophanyl and Tyrosyl | core.ac.uk |

| Effect of Binding | Decreased polarity of binding site | Decreased polarity of binding site | core.ac.uk |

Modulation of Ribonuclease P Reaction and Interaction with tRNA

Ribonuclease P (RNase P) is an essential enzyme responsible for the maturation of the 5' end of precursor transfer RNAs (pre-tRNAs). nih.govmdpi.com It exists in various forms across different domains of life, including ribonucleoprotein complexes and protein-only enzymes. nih.govnih.gov The catalytic activity of RNase P involves the hydrolysis of a phosphodiester bond in pre-tRNA, a process that is dependent on divalent metal ions like Mg2+. nih.govebi.ac.uk While direct studies on the modulation of Ribonuclease P by Hematoporphyrin IX disodium salt are not extensively detailed in the provided results, the interaction of porphyrins with RNA and proteins is a known phenomenon. mdpi.com Porphyrins can interact with nucleic acids, including tRNA, through various modes, which could potentially influence the recognition and processing of pre-tRNA by RNase P. mdpi.com The structure of the tRNA, particularly the T- and D-loops, is crucial for its interaction with the RNase P RNA subunit. mdpi.com Any alteration of the tRNA conformation by porphyrin binding could theoretically affect the efficiency of RNase P cleavage.

Nucleic Acid Interactions (e.g., DNA Binding, DNA Adduct Formation, DNA Repair Mechanisms)

Hematoporphyrin IX and its derivatives can interact with nucleic acids, although its binding to DNA is generally considered to be non-intercalative. mdpi.comnih.gov Upon photoactivation, hematoporphyrin can induce damage to DNA. nih.gov Studies have shown that the photodynamic reaction of hematoporphyrin can cause significant changes in the thermal stability of isolated DNA and induce single-strand breaks in supercoiled plasmid DNA. nih.gov

However, the DNA-damaging capability of hematoporphyrin within a cellular context appears to be limited. nih.gov Even after irradiation of cells loaded with hematoporphyrin, studies have failed to detect significant single-strand breaks in nuclear DNA using methods like alkaline agarose (B213101) gel electrophoresis and the comet assay. nih.gov This suggests that while photoactivated hematoporphyrin can damage isolated DNA, its access to or ability to damage nuclear DNA in intact cells may be restricted. nih.gov

Palladium(III) complexes of hematoporphyrin IX have been synthesized and studied for their interaction with DNA. mdpi.com These complexes have been shown to form DNA adducts, though less efficiently than cisplatin. mdpi.com The DNA lesions induced by these palladium complexes are also less efficiently recognized and repaired by the Nucleotide Excision Repair (NER) system compared to cisplatin-induced adducts. mdpi.com This indicates a different pharmacological profile and mechanism of action for these metalloporphyrin complexes compared to traditional platinum-based drugs. mdpi.comresearchgate.net

| Interaction Type | Observation | Experimental Context | Reference |

| DNA Binding | Non-intercalative | General studies on porphyrin-DNA interactions | mdpi.comnih.gov |

| DNA Damage (in vitro) | Induces single-strand breaks in isolated plasmid DNA upon photoactivation | Isolated T7 DNA and Bluescript plasmid | nih.gov |

| DNA Damage (in situ) | No significant single-strand breaks detected in nuclear DNA | HeLa cells | nih.gov |

| DNA Adduct Formation | Pd(III)-hematoporphyrin complexes form adducts | Cell-free system with a 40-base DNA fragment | mdpi.com |

| DNA Repair | Lesions from Pd(III)-hematoporphyrin are poorly repaired by NER | pBS plasmids | mdpi.com |

Interaction with Carbonic Anhydrase Enzymes

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide. mdpi.comnih.gov Certain CA isoforms, such as CA IX, are overexpressed in tumors and are associated with tumor hypoxia and acidification of the extracellular environment. nih.govacs.org Porphyrins, including derivatives of hematoporphyrin, have been investigated for their interaction with carbonic anhydrases. acs.org Sulfonamide-functionalized porphyrins have shown binding affinity for cancer-related CA IX and CA XII. acs.org This interaction is of interest for developing targeted therapies, as CA IX is a marker for tumor hypoxia. acs.org The catalytic activity of CA IX has been shown to be crucial for its role in promoting cell migration, and it physically interacts with bicarbonate transporters. nih.gov

Porphyrin Aggregation and Solution Behavior

The behavior of Hematoporphyrin IX disodium salt in aqueous solutions is characterized by complex aggregation processes, which are influenced by factors such as concentration, pH, and ionic strength. unipi.itnih.gov

Monomer-Dimer-Aggregate Conversion Dynamics

In aqueous solutions, hematoporphyrin IX exists in an equilibrium between monomers, dimers, and higher-order aggregates. nih.govspiedigitallibrary.org At very low concentrations (below 4 µM), the aggregation is likely limited to the formation of dimers. nih.gov As the concentration increases, there is a sharp transition to the formation of larger aggregates. nih.gov This aggregation is driven by π-π stacking interactions between the porphyrin macrocycles. unipi.it

The pH of the solution plays a significant role in the aggregation state. Generally, protoporphyrin IX, a closely related porphyrin, exists as a monomer at very low pH (0-3), as a dimer at high pH (>8), and as higher aggregates in the intermediate pH range (3-7). unipi.it The addition of salt can also influence the aggregation process. unipi.it The monomeric form of hematoporphyrin is considered to be the most photoactive species, while dimers and aggregates often exhibit reduced photodynamic efficiency. spiedigitallibrary.org For instance, the quantum yield of singlet oxygen production for the hematoporphyrin monomer is significantly higher than that of the dimer. spiedigitallibrary.org

| Condition | Predominant Species | Reference |

| Low Concentration (< 4 µM) | Dimer | nih.gov |

| High Concentration (> 4 µM) | Large aggregates | nih.gov |

| Low pH (0-3) | Monomer | unipi.it |

| High pH (> 8) | Dimer | unipi.it |

| Intermediate pH (3-7) | Higher aggregates | unipi.it |

Influence of pH and Complexing Agents (e.g., Poly(N-vinylpyrrolidone)) on Aggregation

The aggregation state of Hematoporphyrin IX and structurally related porphyrins in aqueous solutions is highly sensitive to the hydrogen ion concentration (pH). This behavior is primarily governed by the protonation state of the propionic acid side chains and the central imino nitrogens of the porphyrin macrocycle.

In aqueous environments, the association behavior of porphyrins like Protoporphyrin IX, a close structural analog of Hematoporphyrin IX, has been extensively studied to understand these pH-dependent transitions. oup.comresearchgate.netunipi.it At a low pH (acidic conditions), the porphyrin molecule is typically protonated, leading to electrostatic repulsion that favors the existence of monomeric species. oup.comunipi.it As the pH increases towards neutral, the carboxylic acid groups become deprotonated, reducing solubility and promoting π-π stacking and hydrophobic interactions, which lead to the formation of large, undefined aggregates. oup.comunipi.itnih.gov In strongly basic solutions, the molecule is fully deprotonated, and the resulting electrostatic repulsion limits aggregation, often favoring the formation of dimers. oup.comresearchgate.netunipi.it

Specifically for Hematoporphyrin IX, aggregation in water is reported to be particularly severe near pH 4. nih.gov Spectroscopic studies have identified several species depending on the pH, including dicationic forms at low pH, a monocation, and a free base form that exists from pH 3.5 up to 13. nih.gov

The table below summarizes the general findings on the pH-dependent aggregation of porphyrins in aqueous solutions, primarily based on studies of Protoporphyrin IX.

| pH Range | Condition | Predominant Species | Spectroscopic Characteristics |

| < 3 | Acidic | Monomer (Diacid form) | Sharp and intense Soret band. unipi.it |

| 3 - 7 | Near-Neutral | Higher-order Aggregates | Broad or split Soret band with reduced intensity. unipi.itnih.gov |

| > 8 | Basic | Dimer | Sharp Soret band, distinct from the monomer. oup.comunipi.it |

Complexing agents, such as polymers and surfactants, can significantly modify this aggregation behavior. Poly(N-vinylpyrrolidone) (PVP), a water-soluble polymer, has been shown to suppress the dimerization and aggregation of porphyrins. oup.comresearchgate.net The proposed mechanism involves the hydrophobic regions of the porphyrin molecule binding within the random coil chain of the PVP polymer. oup.com This interaction effectively shields the porphyrin molecules from each other, preventing the self-association that leads to aggregates. oup.com The effect of PVP is particularly notable in neutral and basic solutions where aggregation and dimerization are most prevalent. oup.com Similarly, in the presence of the surfactant Sodium Dodecyl Sulfate (SDS), the aggregation of Hematoporphyrin IX is observed to be much less severe compared to its behavior in pure water. nih.gov

The table below illustrates the observed effects of Poly(N-vinylpyrrolidone) on the aggregation state of Protoporphyrin IX at different pH values.

| pH | Porphyrin State (in Water) | Porphyrin State (in aqueous PVP solution) |

| Acidic (e.g., pH 1.0) | Monomer | Monomer |

| Neutral (e.g., pH 4.8) | Aggregate | Reduced aggregation, presence of monomers. oup.com |

| Basic (e.g., pH 12) | Dimer | Suppression of dimerization, favoring monomers. oup.com |

Redox Chemistry and Photooxidation Reactions

Hematoporphyrin IX and other porphyrins are potent photosensitizers, meaning they can absorb light energy and mediate chemical reactions, particularly oxidation. scielo.brbiomedres.us This activity is central to their function in various biochemical contexts. Upon absorption of light of a suitable wavelength, the porphyrin is promoted from its ground state to an electronically excited singlet state, which can then convert to a longer-lived excited triplet state. biomedres.usresearchgate.net This triplet state sensitizer (B1316253) is the primary initiator of subsequent redox reactions, which can proceed through two main mechanisms, known as Type I and Type II reactions. scielo.br

Type I reactions involve direct interaction between the excited triplet-state porphyrin and a substrate molecule. This can occur via electron or hydrogen atom transfer, resulting in the formation of radicals (e.g., substrate radicals and a porphyrin radical anion or semireduced porphyrin). scielo.br These highly reactive radical species can then react further, often with molecular oxygen, to produce oxidized products.

Type II reactions involve the transfer of energy from the excited triplet-state porphyrin directly to ground-state molecular oxygen (³O₂). This process generates singlet oxygen (¹O₂), a highly reactive and cytotoxic electrophilic species. scielo.brbiomedres.us Singlet oxygen can then oxidize a wide variety of biological molecules, including lipids, nucleic acids, and proteins. scielo.brnih.gov

| Reaction Type | Initiating Step | Key Reactive Species Generated | Primary Targets |

| Type I | Electron/Hydrogen transfer from substrate to excited porphyrin. scielo.br | Substrate radicals, porphyrin radicals. scielo.br | Protein residues, other biomolecules. |

| Type II | Energy transfer from excited porphyrin to molecular oxygen (³O₂). scielo.br | Singlet oxygen (¹O₂). biomedres.us | Unsaturated fatty acids, cholesterol, specific amino acids. |

The targets of these photooxidation reactions are diverse. In proteins, amino acid residues such as histidine, tryptophan, tyrosine, methionine, and cysteine (sulfhydryl groups) are particularly susceptible to oxidation. scielo.br The photooxidation of these residues can lead to covalent cross-linking and protein aggregation, ultimately impairing or destroying protein function. scielo.brnih.gov

Beyond its role in photosensitization, the redox chemistry of the porphyrin system can also be centered on the macrocycle itself or a coordinated metal ion. For example, studies on metalloporphyrins have shown that one-electron reduction can be metal-centered (e.g., reduction of Au(III) to Au(II)) rather than forming a porphyrin π radical anion, demonstrating the versatility of the porphyrin scaffold in mediating redox processes. rsc.org Furthermore, porphyrins have been utilized as photoredox catalysts in organic synthesis, capable of participating in both oxidative and reductive quenching cycles to facilitate a range of chemical transformations. beilstein-journals.org

Preclinical Research Applications and Methodological Advancements of Hematoporphyrin Ix Disodium Salt

In Vitro Cytotoxicity and Antineoplastic Activity in Cell Lines

The cytotoxic effects of Hematoporphyrin (B191378) IX and its derivatives have been investigated in numerous cancer cell lines, demonstrating a broad spectrum of antineoplastic activity. The efficacy is often dependent on the specific cell type, the concentration of the sensitizer (B1316253), and the parameters of light or ultrasound activation.

Evaluation in Glioma Cell Lines (e.g., U87, RG2)

Malignant gliomas, known for their aggressive nature, have been a key area of investigation for hematoporphyrin-based therapies. In studies involving the human glioblastoma cell line U87, photodynamic therapy utilizing hematoporphyrin has been shown to significantly reduce cell viability in a concentration-dependent manner. spandidos-publications.com Research indicated that the half-maximal inhibitory concentration (IC50) of hematoporphyrin in U87 cells was approximately 85 nM when activated with red light. spandidos-publications.com This cytotoxic effect is largely attributed to the induction of apoptosis. spandidos-publications.com Flow cytometry analysis revealed a substantial increase in both early and late-stage apoptotic cells following PDT treatment. spandidos-publications.com Specifically, the late apoptotic population in treated U87 cells increased to 26.35% compared to just 0.44% in control groups. spandidos-publications.com Furthermore, studies using Photofrin®, a hematoporphyrin derivative, have demonstrated that PDT can inhibit the migration and invasiveness of U87 cells in a dose-dependent fashion. nih.govkoreascience.kr Even sub-cytotoxic doses of PDT have been found to significantly impede cell migration. koreascience.kr

| Cell Line | Compound | Therapeutic Modality | Key Findings | Reference |

| U87 | Hematoporphyrin | Photodynamic Therapy (PDT) | IC50 of ~85 nM with red light activation. | spandidos-publications.com |

| U87 | Hematoporphyrin | Photodynamic Therapy (PDT) | Induced apoptosis, with a significant increase in late apoptotic cells (26.35% vs. 0.44% control). | spandidos-publications.com |

| U87 | Photofrin® (HpD) | Photodynamic Therapy (PDT) | Dose-dependent inhibition of cell migration and invasion. | nih.govkoreascience.kr |

Studies in Bladder Carcinoma Cell Lines (e.g., HT1376, AY27)

The utility of hematoporphyrin derivatives has also been explored in bladder cancer models. Research on the rat transitional cell carcinoma line AY27 showed that these cells were more susceptible to the toxic effects of Hematoporphyrin Derivative (HPD) based PDT compared to normal rat bladder epithelial cells (RBL-01). nih.gov The cytotoxicity was found to increase with higher concentrations of HPD. nih.gov Morphological studies revealed that mitochondrial damage was the initial sign of cell injury following PDT, occurring immediately in AY27 cells. nih.gov This damage progression was more rapid and extensive in the cancerous AY27 cells than in the normal RBL-01 cells. nih.gov While specific data for the HT1376 human bladder carcinoma cell line using Hematoporphyrin IX disodium (B8443419) salt is limited, studies with other novel porphyrin derivatives have shown significant photodynamic activity, reducing HT-1376 cell viability. mdpi.commdpi.com

| Cell Line | Compound | Therapeutic Modality | Key Findings | Reference |

| AY27 | Hematoporphyrin Derivative (HPD) | Photodynamic Therapy (PDT) | Increased cytotoxicity with higher HPD concentrations. More susceptible than normal bladder cells. | nih.gov |

| AY27 | Hematoporphyrin Derivative (HPD) | Photodynamic Therapy (PDT) | Immediate mitochondrial damage observed post-treatment. | nih.gov |

Assessment in Leukemia Cell Lines (e.g., U937)

In the context of hematological malignancies, the human leukemia cell line U937 has been a valuable model for studying the effects of hematoporphyrin-related compounds in sonodynamic therapy (SDT). Treatment of U937 cells with Hematoporphyrin monomethyl ether (HMME), a derivative of hematoporphyrin, in combination with ultrasound irradiation resulted in a significant loss of cell viability. nih.gov An MTT assay showed a 45.4% decrease in cell viability, with a survival rate of 55.6% at four hours post-SDT. nih.govnih.gov This effect was significantly greater than that observed with HMME or ultrasound alone. nih.gov The primary mechanism of cell death was identified as apoptosis, with flow cytometry showing a marked increase in both early and late-stage apoptotic cells. nih.govnih.gov Studies involving Protoporphyrin IX (PpIX), another related photosensitizer, also demonstrated significant sonodynamic cytotoxicity in U937 cells, which was linked to the generation of intracellular reactive oxygen species (ROS) and mitochondrial damage. nih.gov

| Cell Line | Compound | Therapeutic Modality | Key Findings | Reference |

| U937 | Hematoporphyrin monomethyl ether (HMME) | Sonodynamic Therapy (SDT) | Cell viability reduced to 55.6% (45.4% loss). | nih.govnih.gov |

| U937 | Hematoporphyrin monomethyl ether (HMME) | Sonodynamic Therapy (SDT) | Significantly induced apoptosis. | nih.govnih.gov |

| U937 | Protoporphyrin IX (PpIX) | Sonodynamic Therapy (SDT) | Significantly declined cell viability through ROS generation and mitochondrial damage. | nih.gov |

Investigation in Sarcoma Cell Lines

In vitro studies on Sarcoma 180 (S180) cells have demonstrated the efficacy of hematoporphyrin (Hp) as a sonosensitizer. nih.gov When S180 cells were exposed to ultrasound in the presence of Hp, a significant synergistic cytotoxic effect was observed. nih.gov While Hp alone showed no cell-damaging effect, its combination with ultrasound at sufficient intensity and duration led to substantial cell damage. nih.govbohrium.com For instance, at a concentration of 50 µg/ml of Hp, ultrasound treatment resulted in 99% damage to sarcoma cells. bohrium.com The mechanism of cell damage involves changes in cell ultrastructure, including membrane destruction, mitochondrial swelling, and chromatin condensation. nih.govnih.gov

| Cell Line | Compound | Therapeutic Modality | Key Findings | Reference |

| Sarcoma 180 (S180) | Hematoporphyrin (Hp) | Sonodynamic Therapy (SDT) | Synergistic cytotoxicity observed; Hp alone had no effect. | nih.gov |

| Sarcoma 180 (S180) | Hematoporphyrin (Hp) | Sonodynamic Therapy (SDT) | 99% of cells damaged with 50 µg/ml Hp and ultrasound. | bohrium.com |

| Sarcoma 180 (S180) | Hematoporphyrin (Hp) | Sonodynamic Therapy (SDT) | Cell damage attributed to membrane destruction and mitochondrial swelling. | nih.govnih.gov |

Analysis in Breast Cancer Cell Lines

The antineoplastic activity of hematoporphyrin has also been evaluated in breast cancer cell lines. An in-vitro study indicated that Hematoporphyrin encapsulated in mesoporous silica (B1680970) nanoparticles decreased the viability and proliferation of MCF-7 breast cancer cells. tums.ac.ir While direct cytotoxicity data for Hematoporphyrin IX disodium salt is not extensively detailed in some reports, related studies with other porphyrin-based photosensitizers in combination with chemotherapy have shown significant reductions in cell viability in cell lines such as MDA-MB-231 and T47D. nih.gov For example, the combination of a porphyrin photosensitizer with low-dose doxorubicin (B1662922) significantly increased cytotoxicity, reducing cell viability to 28.55% in MDA-MB-231 cells and 37.12% in T47D cells under specific conditions. nih.gov

Screening in Other Human Tumor Cell Lines

The cytotoxic potential of hematoporphyrin derivatives has been screened against a variety of other human tumor cell lines. In human esophageal squamous cell carcinoma cells (KYSE-150), Hematoporphyrin Derivative (HpD)-mediated PDT was found to decrease cell viability in a dose-dependent manner. nih.gov At an HpD concentration of 2 mg/l and a light energy density of 5 J/cm², the mean survival rate of KYSE-150 cells was 52.77%. nih.gov In another study on human colon tumor cells (HT29), different porphyrins were evaluated, showing that their cytotoxic effects could be modulated by factors such as the presence of a central metal ion and light conditions. mdpi.comnih.gov

| Cell Line | Cancer Type | Compound | Therapeutic Modality | Key Findings | Reference |

| KYSE-150 | Esophageal Squamous Cell Carcinoma | Hematoporphyrin Derivative (HpD) | Photodynamic Therapy (PDT) | Dose-dependent decrease in cell viability; 52.77% survival at 2 mg/l HpD and 5 J/cm² light. | nih.gov |

| HT29 | Colon Cancer | Manganese porphyrin | Cytotoxicity Assay | A significant decrease in cell viability was observed at a concentration of 1 μM. | mdpi.comnih.gov |

In Vivo Efficacy Studies in Animal Models

Hematoporphyrin IX and its derivatives have been extensively evaluated in preclinical rodent models for their efficacy in cancer treatment, primarily through photodynamic therapy (PDT) and sonodynamic therapy (SDT). These studies consistently demonstrate significant tumor growth inhibition and, in many cases, complete tumor regression.

In PDT, the photosensitizer accumulates in tumor tissue. biomedres.us Upon activation by light of a specific wavelength, it generates reactive oxygen species (ROS) that induce cell death through apoptosis and necrosis. medchemexpress.comijrr.com This process not only directly kills cancer cells but can also damage the tumor vasculature, further contributing to tumor destruction. medchemexpress.com Studies in rats with glioma have shown that intraperitoneal administration of Hematoporphyrin followed by red light irradiation leads to a rapid decrease in tumor size, with some tumors becoming non-palpable a few days after treatment. medchemexpress.com The therapeutic effect is attributed to both direct cytotoxic action on tumor cells and secondary effects on blood vessels. medchemexpress.com

Similarly, sonodynamic therapy utilizes ultrasound to activate a sonosensitizer, such as a porphyrin derivative, to produce cytotoxic effects. Research on mice with sarcoma 180 solid tumors using Protoporphyrin IX disodium salt, a related compound, showed a significant synergistic effect when combined with ultrasound. nih.gov This combination led to reduced tumor volume and increased average survival time for the animals, an effect not observed with the porphyrin or ultrasound alone. nih.gov Ultrastructural changes observed in the tumor cells included cell membrane destruction, mitochondrial swelling, and chromatin condensation. nih.gov

The combination of PDT with other treatments, such as hyperthermia, has also been explored. In a study on colon cancer in mice, combining Hematoporphyrin-based PDT with hyperthermia resulted in the most effective therapeutic outcomes against tumor growth. nih.gov Furthermore, some studies indicate that PDT can induce a durable anti-tumor immune response, enhancing the immunogenicity of tumor cells and helping to destroy any remaining cancer cells. nih.gov

Tumor Growth Inhibition in Rodent Models

| Compound | Animal Model | Tumor Type | Therapy | Key Findings | Reference |